molecular formula C21H20N2O4 B2837036 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide CAS No. 1105206-13-0

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide

Cat. No.: B2837036
CAS No.: 1105206-13-0
M. Wt: 364.401
InChI Key: RSWUBMUXOJQIRO-UHFFFAOYSA-N
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Description

"2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide" is a synthetic small molecule characterized by a benzodioxole moiety fused to an isoxazole ring, linked via an acetamide group to a 3-phenylpropyl chain. The benzodioxole group (a methylenedioxyphenyl derivative) is a common pharmacophore in medicinal chemistry, often employed to enhance metabolic stability and mimic catechol-like binding interactions . The 3-phenylpropyl chain may influence lipophilicity and membrane permeability, while the acetamide linker provides conformational flexibility for target engagement.

Computational tools like SHELX and Mercury () could elucidate its crystallographic properties, such as packing patterns or intermolecular interactions, which are vital for understanding solubility and stability.

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c24-21(22-10-4-7-15-5-2-1-3-6-15)13-17-12-19(27-23-17)16-8-9-18-20(11-16)26-14-25-18/h1-3,5-6,8-9,11-12H,4,7,10,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWUBMUXOJQIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves the use of benzo[d][1,3]dioxole-5-carboxylic acid or its derivatives, which are reacted with the isoxazole intermediate.

    Attachment of the Phenylpropyl Group: This is usually done via an amide coupling reaction, where the acetamide group is introduced using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts and Solvents: Use of efficient catalysts and solvents to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as crystallization, chromatography, and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can target the isoxazole ring or the acetamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation Products: Carboxylic acids, quinones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its ability to inhibit specific enzymes.

    Receptor Binding: Potential to bind to various biological receptors.

Medicine

    Pharmacological Activity: Investigated for anti-inflammatory, analgesic, and anticancer properties.

    Drug Development: Used as a lead compound in the development of new therapeutic agents.

Industry

    Material Science:

    Agriculture: Studied for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound’s structural uniqueness lies in its combination of benzodioxole, isoxazole, and phenylpropyl groups. Below is a comparative analysis with related molecules:

Compound Name/ID Core Structure Key Substituents Hypothesized Properties/Activity
Target Compound Benzo[d][1,3]dioxole + isoxazole N-(3-phenylpropyl)acetamide Moderate lipophilicity (logP ~3.5*), potential CNS activity due to phenylpropyl chain
2.8 () Naphtho[2,3-c]furan + benzo[d][1,3]dioxole N-(2-morpholinoethyl)acetamide Higher solubility (morpholino group), possible kinase inhibition
Hypothetical Pyrazole Analog Benzo[d][1,3]dioxole + pyrazole N-(3-phenylpropyl)acetamide Reduced metabolic stability (vs. isoxazole), altered target affinity

*Estimated using fragment-based logP calculations.

Role of Heterocyclic Rings

  • Isoxazole vs. Naphthofuran (): The isoxazole in the target compound may offer superior metabolic stability compared to the naphthofuran in 2.8, as oxygen-nitrogen heterocycles are less prone to oxidative degradation. However, naphthofuran’s extended aromatic system in 2.8 could enhance π-π stacking with hydrophobic enzyme pockets .
  • Isoxazole vs. Pyrazole: Pyrazole’s dual nitrogen atoms might improve hydrogen-bonding but could reduce bioavailability due to higher polarity.

Substituent Effects

  • 3-Phenylpropyl vs.

Crystallographic Insights

Tools like SHELXL () and Mercury () could analyze the target compound’s crystal structure, identifying key interactions (e.g., benzodioxole-oxygen hydrogen bonds) and packing efficiency. For example, the benzo[d][1,3]dioxole moiety may form CH-π interactions with adjacent aromatic systems, while the acetamide linker could adopt a planar conformation for optimal target binding .

Biological Activity

The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features several key structural components:

  • Benzo[d][1,3]dioxole moiety
  • Isoxazole ring
  • N-(3-phenylpropyl) acetamide group

These structural features contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole and isoxazole intermediates. Reaction conditions often include specific catalysts and solvents to ensure high purity and yield. Industrial production may utilize continuous flow synthesis techniques for efficiency.

Biological Activity

Research indicates that this compound may exhibit antimicrobial , anticancer , and potential anti-inflammatory properties. The following sections detail specific activities:

Anticancer Activity

Studies have shown that derivatives of compounds related to benzo[d][1,3]dioxole exhibit significant anticancer effects. For instance, a related compound demonstrated IC50 values of 2.38 µM against HepG2 cells and 4.52 µM against MCF7 cells, indicating potent antiproliferative activity compared to standard drugs like doxorubicin . The mechanisms involved include:

  • Inhibition of EGFR (Epidermal Growth Factor Receptor)
  • Induction of apoptosis via the mitochondrial pathway, influencing proteins such as Bax and Bcl-2.

The biological activity is likely mediated through interactions with specific molecular targets:

  • The benzo[d][1,3]dioxole moiety may engage in π–π stacking or hydrogen bonding with target proteins.
  • The isoxazole ring could modulate enzyme activity or receptor function.
  • The overall structure influences binding affinity and specificity, enhancing therapeutic potential.

Case Studies

Several studies have explored the biological activities of compounds with similar structures:

  • Anticancer Studies : A study on thiourea derivatives incorporating benzo[d][1,3]dioxole reported non-cytotoxic effects on normal cell lines while exhibiting significant cytotoxicity against various cancer cell lines .
  • Molecular Docking Studies : Research involving molecular docking has indicated that compounds similar to this compound can effectively bind to target proteins involved in cancer pathways .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
2-(5-(benzo[d][1,3]dioxol-5-yl)acetic acidLacks isoxazole ringSimpler structure
1-(1,3-Benzodioxol-5-yl)butan-2-oneContains benzo[d][1,3]dioxoleDifferent functional groups
N-(benzo[d][1,3]dioxol-5-yl)acetamideSimilar dioxole structureNo isoxazole or phenylpropyl groups

The combination of these three distinct structural components in this compound enhances its potential therapeutic applications compared to similar compounds.

Q & A

Basic: What are the optimal synthetic routes for 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide, and how can reaction conditions be standardized?

Answer:
The synthesis typically involves multi-step reactions, including cyclization of isoxazole rings, coupling of the benzo[d][1,3]dioxole moiety, and amidation. Key considerations include:

  • Catalyst optimization : High-throughput screening (HTS) identifies efficient catalysts (e.g., Pd-based for coupling reactions) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Temperature control : Maintaining 60–80°C during cyclization minimizes side products .
  • Purification : Column chromatography or preparative HPLC ensures ≥95% purity .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR spectroscopy : 1H/13C NMR resolves stereochemistry and confirms substituent positions (e.g., benzo[d][1,3]dioxole protons at δ 6.7–7.1 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z ~403.4) and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding π-π stacking interactions .

Basic: How can researchers screen this compound for biological activity in early-stage studies?

Answer:

  • In vitro assays : Use enzyme inhibition (e.g., kinase or protease targets) and cell viability assays (e.g., MTT) to assess potency .
  • Molecular docking : Predict binding affinities to targets like COX-2 or σ receptors using AutoDock Vina .
  • ADME profiling : Microsomal stability assays and Caco-2 permeability tests evaluate pharmacokinetic properties .

Advanced: How should contradictory data on bioactivity across studies be resolved?

Answer:

  • Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, incubation time) to isolate variables .
  • Target validation : CRISPR knockout models confirm whether observed effects are target-specific .
  • Meta-analysis : Pool data from multiple studies using tools like RevMan to identify trends or outliers .

Advanced: What strategies are recommended for elucidating structure-activity relationships (SAR) in analogs?

Answer:

  • Scaffold diversification : Modify the isoxazole ring (e.g., substituents at C3/C5) or acetamide chain (e.g., alkyl vs. aryl groups) .
  • Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity .
  • 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic features with activity .

Advanced: How can computational methods improve the design of derivatives with enhanced selectivity?

Answer:

  • Molecular dynamics (MD) simulations : Track ligand-protein interactions over time to optimize binding kinetics .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors in the dioxole ring) .
  • AI-driven synthesis planning : Platforms like Synthia predict feasible routes for novel analogs .

Advanced: What methodologies address challenges in data reproducibility during scale-up synthesis?

Answer:

  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression in real time .
  • Design of experiments (DoE) : Response surface methodology optimizes parameters (e.g., stoichiometry, mixing speed) .
  • Batch consistency : Use QC protocols (e.g., DSC for polymorph analysis) to ensure inter-batch uniformity .

Advanced: How can mechanistic studies clarify the compound’s interaction with biological targets?

Answer:

  • Surface plasmon resonance (SPR) : Measures binding kinetics (kon/koff) to receptors like GPCRs .
  • Cryo-EM : Resolves ligand-induced conformational changes in large protein complexes .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .

Advanced: What approaches mitigate off-target effects and toxicity in preclinical models?

Answer:

  • Selectivity profiling : Screen against panels of related enzymes (e.g., CYP450 isoforms) .
  • Toxicogenomics : RNA-seq identifies pathways affected by chronic exposure .
  • Prodrug design : Mask reactive groups (e.g., acetamide) to reduce hepatotoxicity .

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